

Application Note: Preparation and Use of BODIPY™ FL C12 Working Solution

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Compound of Interest

Compound Name: *Bodipy FL C12*

Cat. No.: *B15600025*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a BODIPY™ FL C12 working solution from a Dimethyl Sulfoxide (DMSO) stock. It includes guidelines for handling, storage, and application in cell-based assays for fluorescent labeling of lipids.

Introduction to BODIPY™ FL C12

BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a green fluorescent fatty acid analog widely used for investigating lipid metabolism and dynamics.[1] Its excellent photophysical properties, including high quantum yield and relative insensitivity to environmental polarity, make it an ideal probe for visualizing lipid-rich structures like cell membranes and lipid droplets.[1][2][3] The C12 alkyl chain facilitates its incorporation into cellular lipid environments, enabling the study of lipid trafficking and storage in both live and fixed cells.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties and recommended concentrations for BODIPY™ FL C12.

Parameter	Value	Reference
Molecular Formula	C ₂₃ H ₃₃ BF ₂ N ₂ O ₂	[1]
Molecular Weight	418.33 g/mol	[1][3]
Excitation Maximum (λ _{ex})	~480-500 nm	[2][5]
Emission Maximum (λ _{em})	~508-510 nm	[2][5]
Recommended Stock Solution Solvent	Anhydrous Dimethyl Sulfoxide (DMSO)	[2][3]
Recommended Stock Solution Conc.	1 - 10 mM	[2][3]
Working Solution Diluent	PBS, HBSS, or serum-free medium	[2][5][6]
Working Conc. (Microscopy)	0.5 - 2 μM	[6]
Working Conc. (Flow Cytometry)	1 - 10 μM (2 μM is a common starting point)	[2][7][8]
Final DMSO Conc. in Assay	< 0.5% (ideally < 0.1% to avoid cytotoxicity)	[6][9][10]

Experimental Protocols

Protocol 1: Preparation of 10 mM BODIPY™ FL C12 Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution from the powdered dye.

Materials:

- BODIPY™ FL C12 powder
- Anhydrous, high-quality DMSO[3]
- Microcentrifuge tubes

- Vortex mixer

Procedure:

- Allow the vial of BODIPY™ FL C12 powder to equilibrate to room temperature before opening to prevent moisture condensation.
- To prepare a 10 mM stock solution, add 239 μL of anhydrous DMSO to 1 mg of BODIPY™ FL C12 powder (MW: 418.33 g/mol).[4]
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][10]
- Storage: Store the stock solution aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2][10][12]

Protocol 2: Preparation of BODIPY™ FL C12 Working Solution

This protocol details the dilution of the DMSO stock solution to the final working concentration.

Procedure:

- Thaw a single-use aliquot of the 10 mM BODIPY™ FL C12 DMSO stock solution.
- Determine the desired final working concentration (e.g., 2 μM for microscopy).
- Dilute the stock solution in a suitable aqueous buffer, such as Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free cell culture medium.[2][6]
 - Example Dilution (for a 2 μM working solution):
 - To prepare 1 mL of 2 μM working solution from a 10 mM stock, you will perform a 1:5000 dilution.

- Add 0.2 μL of the 10 mM stock solution to 999.8 μL of serum-free medium or PBS.
- Vortex briefly to mix.
- Important: Always prepare the working solution fresh on the day of the experiment.[6] Ensure the final concentration of DMSO in your cell culture is below 0.5% to prevent cytotoxicity.[9] [10] For a 1:5000 dilution, the final DMSO concentration will be a negligible 0.02%.

Application Protocol: Staining Live Cells

This section provides a general procedure for staining both adherent and suspension cells. Optimization of incubation time and dye concentration may be required depending on the cell type and experimental goals.

A. Staining Adherent Cells:

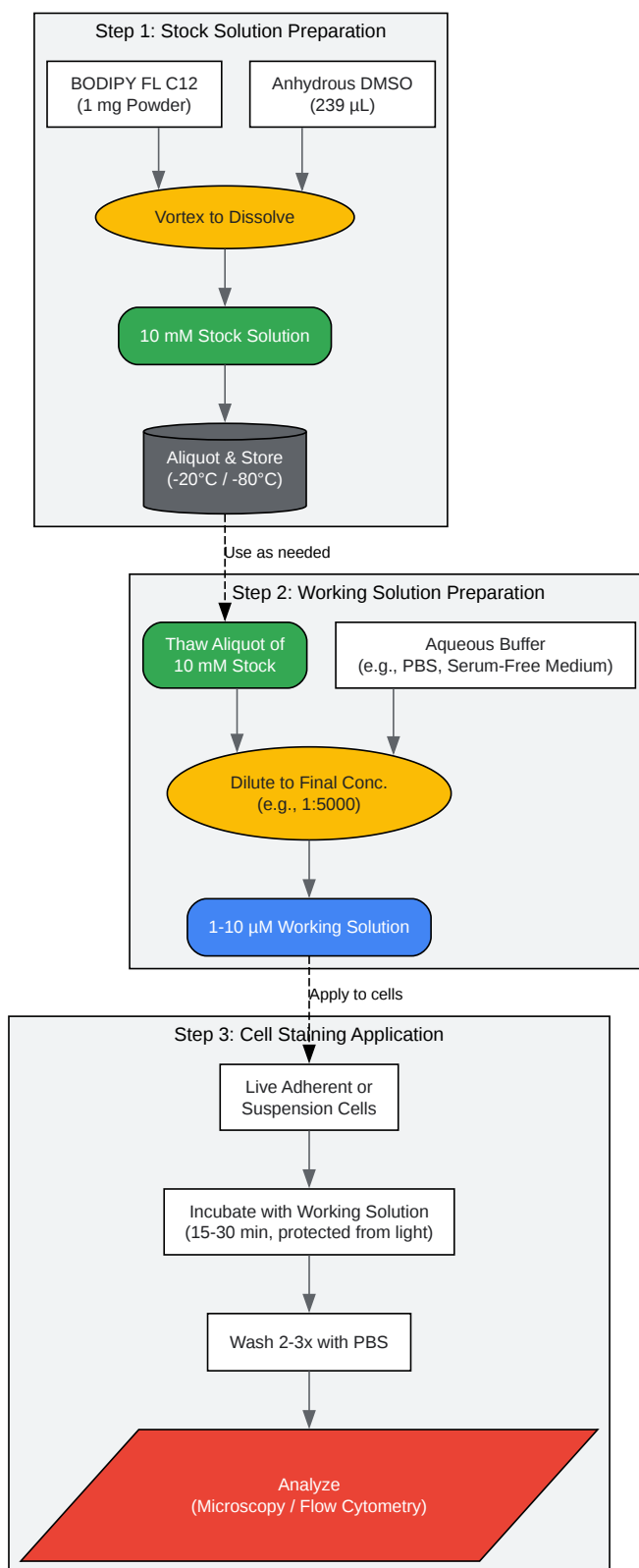
- Plate cells on sterile coverslips or in a culture dish and grow to the desired confluency.
- Remove the culture medium and gently wash the cells once with warm PBS or serum-free medium.[6]
- Add the freshly prepared BODIPY™ FL C12 working solution (e.g., 2 μM) to the cells, ensuring the entire surface is covered.
- Incubate for 15-30 minutes at 37°C, protected from light.[13]
- Remove the staining solution and wash the cells two to three times with warm PBS or medium to remove unbound dye and reduce background fluorescence.[5][14]
- The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets (e.g., FITC/GFP channel).

B. Staining Suspension Cells:

- Harvest cells by centrifugation (e.g., 400 x g for 4 minutes).[2]
- Discard the supernatant and wash the cell pellet once with warm PBS.

- Resuspend the cells in the freshly prepared BODIPY™ FL C12 working solution at a density of approximately 1×10^6 cells/mL.[2][5]
- Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[2][14]
- Centrifuge the cells to pellet and discard the supernatant.
- Wash the cell pellet twice with warm PBS to remove excess dye.[2]
- Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[2]

Workflow and Process Diagrams



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Caption: Workflow for preparing and using BODIPY™ FL C12.

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